molecular formula C26H23N3O3 B1177971 LENOGRASTIM CAS No. 135968-09-1

LENOGRASTIM

Numéro de catalogue B1177971
Numéro CAS: 135968-09-1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenograstim is a granulocyte colony-stimulating factor (G-CSF) that is used to reduce the risk of life-threatening infection in patients with neutropenia, particularly after cytotoxic chemotherapy . It is a glycosylated recombinant human granulocyte colony-stimulating factor .


Synthesis Analysis

Lenograstim is a glycosylated recombinant form of human granulocyte colony-stimulating factor . It is thought to be metabolized to peptides, with less than 1% of the dose excreted in the urine as unchanged drug . Hepatic enzymes and proteolytic enzymes in mature neutrophils are thought to contribute to the degradation of lenograstim .


Molecular Structure Analysis

The structure of lenograstim is essentially identical to that of natural human G-CSF . Lenograstim comprises 174 amino acids, with a carbohydrate chain accounting for approximately 4% of its entire molecular weight .


Chemical Reactions Analysis

Lenograstim was subjected to stress conditions, namely, oxidation, pH, temperature, agitation, and repeated freeze–thaw to generate all possible degradation products .


Physical And Chemical Properties Analysis

Lenograstim is a recombinant glycosylated human granulocyte colony-stimulating factor (rHuG-CSF) which principally regulates the formation and function of neutrophils .

Applications De Recherche Scientifique

Treatment of Chronic Neutropenia

Lenograstim has been found to be effective in increasing neutrophil counts and decreasing symptoms in patients with severe chronic neutropenias, including congenital, cyclic, and idiopathic neutropenias . It has a similar efficacy and safety profile to Filgrastim in the treatment of chronic neutropenia .

Management of Ganciclovir-Induced Neutropenia

Preliminary data from a randomised single-blind phase II study have indicated that Lenograstim at a dosage of 50 μg/m²/day subcutaneously is suitable for the management of ganciclovir-induced neutropenia in patients with AIDS .

Prevention of Febrile Neutropenia in Cancer Patients

Lenograstim has been used to prevent febrile neutropenia in cancer patients undergoing myelosuppressive chemotherapy . It has been found to be more efficacious than placebo/no-treatment and has comparable efficacy to Filgrastim and Pegfilgrastim .

Stimulating Neutrophil Recovery

Due to the relatively short half-life of Lenograstim, daily injections are required to stimulate neutrophil recovery . This makes it a useful tool in managing conditions where neutrophil counts need to be rapidly increased.

Bio-Engineering Applications

Lenograstim is the second form of bio-engineering Granulocyte Colony-Stimulating Factor (G-CSF) and is glycosylated . This makes it an interesting subject of study in the field of bio-engineering and biotechnology.

Comparative Studies with Other G-CSFs

Lenograstim has been used in comparative studies with other G-CSFs like Filgrastim and Pegfilgrastim . These studies help in understanding the pharmacokinetics and pharmacodynamics of these drugs, and their relative efficacy and safety profiles.

Mécanisme D'action

Target of Action

Lenograstim is a recombinant human granulocyte-colony stimulating factor (rhG-CSF) that belongs to the cytokine group of biologically active proteins . Its primary target is the granulocyte colony-stimulating factor receptor (G-CSF receptor) found on neutrophils .

Mode of Action

Lenograstim interacts with its target, the G-CSF receptor, to stimulate the production, maturation, and activation of neutrophils . This interaction results in an increase in peripheral neutrophil counts , which are essential for the body’s defense against infections.

Biochemical Pathways

The binding of Lenograstim to the G-CSF receptor triggers a cascade of intracellular signaling pathways that lead to the proliferation and differentiation of neutrophil precursors and the activation of mature neutrophils . These pathways also stimulate the mobilization of hematopoietic stem cells in the bone marrow .

Pharmacokinetics

The pharmacokinetics of Lenograstim have been evaluated in patients with nonmyeloid malignancies and in healthy volunteers . The mean apparent elimination half-life of Lenograstim following repeat administration is approximately 3.7 hours . Lenograstim demonstrates dose- and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of Lenograstim’s action include an increase in neutrophil counts and a decrease in the severity of infections in patients with non-myeloid malignancy who have undergone bone marrow transplantation or treatment with established cytotoxic chemotherapy . Lenograstim also mobilizes peripheral blood progenitor cells (PBPCs) to accelerate hematopoietic recovery by infusion of such cells, after myelosuppressive or myeloablative therapy .

Action Environment

Environmental factors such as oxidation, pH, temperature, agitation, and repeated freeze-thaw cycles can influence the stability and efficacy of Lenograstim . Lenograstim has been found to be relatively more stable than Filgrastim (non-glycosylated recombinant human granulocyte colony-stimulating factor) under these stress conditions, which is attributed to the effect of glycosylation .

Safety and Hazards

The safety profile of Lenograstim is similar to that of Filgrastim in chronic neutropenia . The most commonly reported adverse events include bone pain .

Orientations Futures

Lenograstim remains an important option for use in chemotherapy-induced neutropenia, acceleration of neutrophil recovery following HSCT, and PBSC mobilization . Whether the use of lenograstim is cost-effective will largely depend on its impact on patient survival and quality of life . Further pharmacoeconomic studies in these areas are also warranted .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lenograstim involves the modification of the natural human granulocyte colony-stimulating factor (G-CSF) protein to increase its stability and biological activity. This is achieved through the addition of polyethylene glycol (PEG) chains to the protein backbone, a process known as PEGylation. The PEGylation of G-CSF results in the formation of Lenograstim, which is a long-acting form of G-CSF that is used to stimulate the production of white blood cells in patients undergoing chemotherapy or bone marrow transplantation.", "Starting Materials": [ "Human granulocyte colony-stimulating factor (G-CSF)", "Polyethylene glycol (PEG)", "Buffer solution" ], "Reaction": [ "The first step in the synthesis of Lenograstim involves the production of recombinant human G-CSF using genetic engineering techniques.", "The purified G-CSF protein is then modified through the addition of PEG chains using a chemical reaction.", "The PEGylation reaction is typically carried out in a buffer solution at a controlled pH and temperature.", "The resulting PEGylated G-CSF product is then purified and formulated into a final drug product for use in patients." ] }

Numéro CAS

135968-09-1

Nom du produit

LENOGRASTIM

Formule moléculaire

C26H23N3O3

Poids moléculaire

0

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.